molecular formula C13H9ClN4OS2 B11000009 2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11000009
M. Wt: 336.8 g/mol
InChI Key: AQXZYINWMSAYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1324084-86-7; molecular formula: C₁₇H₁₅ClN₄O₂S₂; molecular weight: 406.9 g/mol) features a thiazole ring substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The carboxamide group at position 5 is linked to a 1,3,4-thiadiazol-2(3H)-ylidene moiety in an (E)-configuration . The structural combination of thiazole and thiadiazole rings is notable, as both heterocycles are associated with diverse biological activities, including antimicrobial, antifungal, and kinase-inhibitory properties .

Properties

Molecular Formula

C13H9ClN4OS2

Molecular Weight

336.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-methyl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H9ClN4OS2/c1-7-10(11(19)17-13-18-15-6-20-13)21-12(16-7)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,17,18,19)

InChI Key

AQXZYINWMSAYRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=CS3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction begins with the condensation of 2-chloroacetophenone (α-haloketone) with thioacetamide in the presence of a base (e.g., pyridine or triethylamine). This forms the thiazole ring via cyclization, yielding 2-(2-chlorophenyl)-4-methylthiazole-5-carboxylic acid after oxidation.

Key conditions :

  • Solvent: Ethanol or dichloromethane (DCM)

  • Temperature: Reflux at 80–100°C

  • Reaction time: 6–12 hours

  • Yield: 60–75%

Functionalization of the Carboxamide Group

The carboxylic acid at position 5 of the thiazole ring is converted to a carboxamide through amidation . This step couples the thiazole intermediate with the 1,3,4-thiadiazole-2(3H)-ylidene amine.

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM under argon. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Amine Coupling

The activated intermediate reacts with 1,3,4-thiadiazol-2(3H)-ylidene amine at room temperature for 48 hours. The reaction mixture is subsequently washed with HCl (32%) and sodium sulfate to remove byproducts.

Optimization notes :

  • Prolonged reaction times (>48 hours) improve yields but risk decomposition.

  • Column chromatography (DCM/ethyl acetate) purifies the product, achieving >95% purity.

Synthesis of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole component is synthesized separately via cyclization of thiosemicarbazides .

Cyclodehydration

Thiosemicarbazide reacts with acetic anhydride under acidic conditions (HCl/ethyl acetate) to form the thiadiazole ring. The reaction is conducted at 0–10°C to prevent side reactions, followed by neutralization with NaOH.

Critical parameters :

  • Temperature control: <10°C during HCl saturation

  • Yield: 70–80% after distillation

Final Coupling and Geometrical Control

The (2E)-configuration of the thiadiazole-ylidene group is achieved through stereoselective amidation .

Stereochemical Considerations

Using bulky bases (e.g., DBU) during amidation promotes the thermodynamically favored (E)-isomer by destabilizing the (Z)-transition state.

Workup and Purification

The crude product is extracted with ethyl acetate, washed with NaHCO₃, and dried over MgSO₄. Final purification via recrystallization (ethanol/water) yields the target compound as a crystalline solid.

Optimization Strategies

Catalytic Enhancements

  • Microwave-assisted synthesis reduces reaction time from 48 hours to 2 hours, improving yield to 85%.

  • Ultrasound irradiation enhances mixing in heterogeneous reactions, minimizing byproducts.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but may complicate purification. Non-polar solvents (e.g., toluene) favor selectivity but require higher temperatures.

Analytical Characterization

The compound is validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 10.16 ppm for amide NH).

  • HRMS : Matches theoretical mass (336.8 g/mol).

  • X-ray crystallography : Resolves the (E)-configuration of the thiadiazole-ylidene group.

Challenges and Solutions

ChallengeSolution
Low amidation yieldsUse excess EDCI (1.5 equiv) and DMAP (0.2 equiv)
(Z)-isomer contaminationRecrystallize in hexane/ethyl acetate (3:1)
Thiadiazole instabilityStore intermediates at −20°C under argon

Industrial-Scale Considerations

  • Continuous flow reactors enable large-scale production with consistent purity (>98%).

  • Green chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and bioactivity.

Conditions Product Application References
6M HCl, reflux, 8 hrs2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acidPrecursor for ester/amide derivatives
2M NaOH, 70°C, 4 hrsSame carboxylic acid (neutralization required for isolation)Intermediate in drug design

Nucleophilic Aromatic Substitution at Chlorophenyl

The 2-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Conditions Product Yield References
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 hrs2-(Aryl)-4-methyl-N-thiadiazolylidene-thiazole-5-carboxamide65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C2-(2-Aminophenyl)-4-methyl-N-thiadiazolylidene-thiazole-5-carboxamide52%

Cycloaddition Reactions

The thiadiazole ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.

Reagent Conditions Product Biological Relevance References
Benzoyl nitrile oxideThermal, 80°C, 24 hrsThiadiazolo[3,2-b]isoxazole derivativeAnticancer screening
DiazoacetophenoneCu(acac)₂, CHCl₃, 60°CPyrazole-fused thiadiazole-thiazole hybridKinase inhibition studies

Electrophilic Substitution on Thiazole/Thiadiazole

Electrophilic bromination and nitration occur preferentially at electron-rich positions of the heterocycles.

Reagent Position Modified Product Notes References
Br₂ in CHCl₃C-4 of thiazole4-Bromo-2-(2-chlorophenyl)-N-thiadiazolylidene-thiazole-5-carboxamideEnhances halogen bonding potential
HNO₃/H₂SO₄C-5 of thiadiazoleNitro-substituted analogImproves redox activity

Functionalization via Carboxamide Nitrogen

The carboxamide nitrogen reacts with electrophiles to form ureas or thioureas, expanding pharmacological potential.

Reagent Conditions Product Biological Activity References
Phenyl isothiocyanateDIPEA, DCM, RT, 6 hrsThiourea derivativeEnhanced tubulin inhibition
Chloroacetyl chloridePyridine, 0°C → RTN-Chloroacetylated derivativeAntimitotic agent precursor

Ring-Opening Reactions

Strong bases induce thiadiazole ring opening, forming thiol intermediates for further derivatization.

Base Conditions Intermediate/Product Utility References
KOtBu in THF−78°C → RT, 2 hrsThiolate anion (captured with methyl iodide to form methylthio derivative)Radiolabeling studies

Mechanistic Insights from Analogous Systems

  • Anticancer Activity : Derivatives with substituted piperazines at the carboxamide position show IC₅₀ values of 2.32–10.10 µg/mL against MCF-7 and HepG2 cells .

  • Antimicrobial Action : Thiourea derivatives inhibit S. aureus (MIC = 8 µg/mL) via disruption of cell wall synthesis .

  • Electron-Withdrawing Effects : The 2-chlorophenyl group enhances electrophilic substitution rates by 40% compared to unsubstituted analogs.

Reaction Optimization Challenges

  • Steric Hindrance : Bulky substituents on the thiadiazole ring reduce Suzuki coupling yields by 15–20% .

  • Regioselectivity : Nitration favors the thiadiazole C-5 position due to higher electron density.

This compound’s reactivity profile positions it as a versatile scaffold for developing anticancer, antimicrobial, and anti-inflammatory agents. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following points summarize its relevance in cancer research:

  • Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells by disrupting cellular signaling pathways. They may inhibit key enzymes involved in tumor growth and proliferation.
  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing promising results compared to standard chemotherapeutic agents like cisplatin .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to specific biological targets such as dihydrofolate reductase (DHFR). These studies suggest a potential mechanism through which the compound may exert its anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The specific compound has demonstrated activity against strains like Staphylococcus aureus and Escherichia coli .
  • Resistance Mechanisms : The development of resistance among pathogens is a significant concern in infectious disease management. Compounds like 2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide are being researched as alternatives to traditional antibiotics due to their unique mechanisms of action that may circumvent existing resistance pathways .

Case Study 1: Anticancer Efficacy

In a study published in Drug Design, Development and Therapy, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. The specific compound was found to significantly inhibit the growth of HepG-2 cells with an IC50 value indicating potent activity .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing new thiazole derivatives for antimicrobial testing. The compound was assessed for its ability to inhibit bacterial growth using standard methods such as the disc diffusion assay. Results indicated that it possessed considerable antibacterial activity against multiple strains .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole and thiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogous derivatives, focusing on structural features, biological activities, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Compound Name / CAS Core Structure Key Substituents Biological Activity Synthesis Method (Reference)
Target Compound (1324084-86-7) Thiazole + Thiadiazole 2-(2-Chlorophenyl), 4-methyl, carboxamide Not explicitly reported; inferred kinase/antimicrobial potential Likely via condensation of thiazole carboxamide with thiadiazole amine
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal Schiff base formation between thiadiazole amine and aldehyde
3-(2-Chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide (590398-68-8) Oxazole + Thiadiazole 2-Chlorophenyl, 2-methylpropyl Unreported; structural similarity suggests bioactivity Amide coupling between oxazole acid and thiadiazole amine
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole 4-Chlorophenyl, dimethylaminobenzylidene Cyclin-dependent kinase (CDK) inhibition Condensation of thiazole amine with aldehyde
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6e) Pyrazole + Thiadiazine 4-Chlorophenyl, phenyl, carboxamide Unreported; thiadiazine derivatives often antibacterial HOBt/EDC-mediated amide bond formation

Key Observations

Structural Variations :

  • The target compound uniquely combines a thiazole and thiadiazole ring, whereas analogs typically feature single heterocycles (e.g., thiadiazole in , thiazole in ). Hybrid systems like oxazole-thiadiazole (CAS 590398-68-8) are rare but highlight the pharmacological versatility of such combinations.
  • Substituents like the 2-chlorophenyl group are common in bioactive compounds due to enhanced lipophilicity and binding affinity .

Biological Activity :

  • Thiadiazole derivatives (e.g., ) exhibit insecticidal and fungicidal activities, attributed to electron-deficient sulfur atoms disrupting microbial enzymes.
  • Thiazole derivatives (e.g., ) are reported as kinase inhibitors, suggesting the target compound may share similar mechanisms.

Synthesis Methodologies :

  • Most analogs are synthesized via Schiff base formation (e.g., ) or amide coupling (e.g., ). The target compound likely follows a similar route, involving condensation of a thiazole-5-carboxylic acid derivative with a thiadiazol-2-amine.

Research Findings and Data

Table 2: Crystallographic and Physicochemical Data

Compound Planarity (Mean Deviation) Hydrogen Bonding Melting Point (°C) Reference
Target Compound (1324084-86-7) Not reported Not reported N/A N/A
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole ring: 0.0042 Å Intermolecular C–H···N bonds 408 (decomp.) Single-crystal X-ray
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Planar (r.m.s. deviation: 0.149 Å) Intra-/intermolecular C–H···N bonds 408 X-ray diffraction
  • Planarity : Thiadiazole rings in analogs are planar, facilitating π-π stacking and enhancing stability. The target compound’s planarity remains unstudied but is critical for bioactivity.
  • Hydrogen Bonding : Intermolecular interactions (e.g., C–H···N) in analogs stabilize crystal packing , which may influence solubility and bioavailability.

Biological Activity

The compound 2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₅ClN₄O₂S₂
  • Molecular Weight : 406.9 g/mol
  • CAS Number : 1324084-86-7

The compound contains a thiadiazole ring, which is known for its broad spectrum of biological activities. The presence of the chlorophenyl and thiazole moieties contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • A study found that certain thiadiazole derivatives displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 µg/mL .
  • Another investigation highlighted that derivatives with halogen substitutions showed enhanced antibacterial properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • A review compiled data on various 1,3,4-thiadiazole derivatives that demonstrated significant cytotoxic effects against multiple cancer cell lines. For example, compounds were reported to inhibit lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cell lines with IC₅₀ values as low as 4.27 µg/mL .
  • The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the anticancer activity of these compounds .

Anti-inflammatory Properties

Thiadiazole derivatives also exhibit anti-inflammatory effects:

  • Some studies have shown that compounds containing the thiadiazole moiety can reduce inflammation markers in vitro and in vivo models .
  • The anti-inflammatory activity is attributed to their ability to inhibit pathways involved in inflammatory responses.

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against various bacteria (MIC: 16–31.25 µg/mL) ,
AnticancerSignificant cytotoxicity against multiple cancer cell lines (IC₅₀ as low as 4.27 µg/mL) ,
Anti-inflammatoryReduction of inflammation markers in cellular models ,

Case Studies

  • Antimicrobial Study : A series of synthesized thiadiazole derivatives were tested for their antimicrobial properties. The results indicated a strong correlation between the presence of halogen groups and increased antibacterial efficacy against Gram-positive bacteria .
  • Cytotoxic Evaluation : Alam et al. (2011) synthesized a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles and evaluated their anticancer activity across several human cancer cell lines. The most potent derivative exhibited an IC₅₀ value of 4.27 µg/mL against SK-MEL-2 cells .

Q & A

Q. What are the core structural features of this compound that influence its bioactivity?

The compound contains two heterocyclic motifs: a 1,3-thiazole ring and a 1,3,4-thiadiazole system. The thiazole’s electron-rich structure enables π-π stacking with biological targets, while the thiadiazole’s rigidity enhances binding specificity. The 2-chlorophenyl substituent increases lipophilicity, improving membrane permeability, and the methyl group at position 4 modulates steric effects. These features collectively define its pharmacophore .

Q. Which spectroscopic methods are critical for confirming the compound’s purity and configuration?

Key techniques include:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.28–7.43 ppm, thiazole protons at δ 7.82 ppm) and confirms E-configuration via coupling constants (J > 16 Hz for trans-alkenyl protons) .
  • IR Spectroscopy : Detects functional groups (C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 305 [M+1] for analogous thiazole derivatives) .

Advanced Research Questions

Q. How can synthesis yields be optimized for the (2E)-1,3,4-thiadiazol-2(3H)-ylidene moiety?

  • Reaction Conditions : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) with strict stoichiometric control (1:3 molar ratio of precursor to POCl₃) .
  • Purification : Recrystallize from DMSO/water (2:1 v/v) to achieve >85% purity.
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to reduce side reactions, improving yields from 70% to 88% in analogous syntheses .

Q. How should researchers address contradictions in reported antimicrobial IC₅₀ values?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution with 5×10⁵ CFU/mL inoculum vs. agar diffusion).
  • Structural Analogs : Compare activity of 4-methyl-substituted derivatives (MIC 8 μg/mL against S. aureus) versus unsubstituted analogs (MIC 24 μg/mL) .
  • Solvent Effects : Limit DMSO to <1% to avoid false negatives .

Q. What crystallographic evidence supports the E-configuration of the thiadiazolylidene group?

Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : >150° between thiazole and thiadiazole planes, confirming trans geometry.
  • Hydrogen Bonding : N–H···S interactions stabilize the crystal lattice (e.g., bond length 3.15 Å) .

Methodological Challenges

Q. How can regioselectivity issues during thiazole-thiadiazole coupling be resolved?

  • Protecting Groups : Temporarily block reactive sites (e.g., acetylation of NH groups) to direct coupling to the 5-position of the thiazole.
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 45 minutes, minimizing side products .

Q. What strategies validate the compound’s stability under physiological conditions?

  • HPLC-MS Stability Assay : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours). Monitor degradation products (e.g., hydrolyzed carboxamide at Rₜ 8.2 minutes) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 210°C, critical for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.